molecular formula C11H17N5O B5317922 N~4~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-MORPHOLINECARBOXIMIDAMIDE

N~4~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-MORPHOLINECARBOXIMIDAMIDE

Cat. No.: B5317922
M. Wt: 235.29 g/mol
InChI Key: DKCVBDHHCJHLCS-UHFFFAOYSA-N
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Description

N⁴-(4,6-Dimethyl-2-pyrimidinyl)-4-morpholinecarboximidamide is a heterocyclic compound featuring a morpholine ring fused with a carboximidamide group and substituted at the N⁴ position with a 4,6-dimethylpyrimidinyl moiety.

Properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)morpholine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c1-8-7-9(2)14-11(13-8)15-10(12)16-3-5-17-6-4-16/h7H,3-6H2,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCVBDHHCJHLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-MORPHOLINECARBOXIMIDAMIDE typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with morpholine and a suitable carboximidamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be optimized by adjusting the molar ratios of the reactants and the reaction time.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-MORPHOLINECARBOXIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or morpholine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N~4~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-MORPHOLINECARBOXIMIDAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-MORPHOLINECARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound 1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide () shares structural motifs with the target compound but exhibits critical differences:

Feature N⁴-(4,6-Dimethyl-2-pyrimidinyl)-4-morpholinecarboximidamide 1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Core Ring System Morpholine (oxygen-containing heterocycle) Piperidine (nitrogen-containing heterocycle)
Substituents 4,6-Dimethylpyrimidinyl, carboximidamide 4,6-Dimethylpyrimidinyl, pyridinylmethyl, carboxamide
Molecular Formula Not explicitly provided C₁₈H₂₃N₅O
Molecular Weight Not explicitly provided 325.41 g/mol
Potential Applications Hypothesized kinase inhibition (structural analogy) Likely kinase inhibition (pyrimidine-carboxamide scaffolds are common in kinase inhibitors)

Structural Implications

  • Morpholine vs.
  • Carboximidamide vs. Carboxamide : The carboximidamide group in the target compound may exhibit stronger basicity or altered binding kinetics compared to the carboxamide group in the piperidine analog.

Research Findings and Hypotheses

Binding Affinity and Selectivity

While direct experimental data for the target compound is absent, structural analogs suggest:

  • Kinase Inhibition : Both compounds likely target ATP-binding pockets in kinases due to their pyrimidine cores. Morpholine’s oxygen may compete with ATP’s phosphate groups, whereas piperidine’s nitrogen could mimic adenine’s nitrogen .
  • Bioavailability : The morpholine derivative’s higher polarity may reduce cell membrane permeability compared to the piperidine analog, necessitating formulation optimization.

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